Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose
CAS No.: 65730-00-9
Cat. No.: VC0026204
Molecular Formula: C₁₈H₂₅NO₆
Molecular Weight: 351.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65730-00-9 |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₆ |
| Molecular Weight | 351.39 |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
| SMILES | CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Fundamental Properties
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a modified glucopyranoside with specific structural features that contribute to its unique chemical properties and biological activities. The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 65730-00-9 |
| Molecular Formula | C₁₈H₂₅NO₆ |
| Molecular Weight | 351.39 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |
The compound features a glucopyranose core with an allyl group at the anomeric position in beta configuration, an acetamido group at C-2, and a benzyl protecting group specifically at the O-3 position. The hydroxyl groups at positions 4 and 6 remain unprotected, allowing for further chemical modifications.
Structural Characteristics and Related Compounds
Structural Analysis
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose consists of several key structural components:
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A glucopyranose core with beta configuration at the anomeric center
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An allyl (CH₂=CH-CH₂-) group at the anomeric position (C-1)
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An acetamido (CH₃-CO-NH-) group at C-2
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A benzyl (C₆H₅-CH₂-) protecting group at the O-3 position
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Free hydroxyl groups at positions 4 and 6
The selective protection pattern is particularly valuable in synthetic carbohydrate chemistry, as it allows for region-specific reactions at the remaining unprotected hydroxyl groups.
Comparison with Structural Analogs
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose represents one member of a family of selectively protected glycosides. Related compounds include:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | 54400-77-0 | Lacks the 3-O-benzyl group |
| Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside | 65730-02-1 | Additional benzyl group at O-6 position |
| Allyl 2,3-di-O-benzyl-b-D-glucopyranoside | 84218-68-8 | Lacks acetamido group at C-2; has benzyl groups at O-2 and O-3 |
These structural differences significantly impact the compounds' reactivity profiles, making each valuable for specific synthetic applications .
Synthesis Methods
General Synthetic Approaches
The synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose typically involves selective protection strategies applied to D-glucosamine derivatives. Common synthetic routes include:
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Glycosylation of protected glucosamine with allyl alcohol
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Selective benzylation at the O-3 position
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Protection/deprotection sequences to achieve the desired substitution pattern
Specific Synthetic Methodology
A representative synthesis pathway starts with D-glucosamine hydrochloride, which undergoes a sequence of protection steps, including selective benzylation at the O-3 position. The synthesis typically involves:
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Protection of the amino group as an acetamide
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Introduction of the allyl group at the anomeric position with control of stereochemistry
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Selective benzylation of the O-3 hydroxyl
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Strategic deprotection of other positions
For example, controlled partial benzylation of allyl 2-acetamido derivatives can yield mixtures of differentially protected products, from which the 3-O-benzyl derivative can be isolated .
Biological Activities and Research Applications
Antimicrobial Properties
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it has demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | Comparable to control antibiotics |
Glycoconjugate Biosynthesis Inhibition
The compound has been evaluated for its ability to inhibit glycoconjugate biosynthesis, which is crucial in various biological processes including cell signaling and pathogen recognition. Research has shown that modifications at the acetamido group significantly influence the inhibition efficacy against specific glycosyltransferases involved in glycoconjugate synthesis.
A dose-dependent inhibition pattern has been observed:
| Concentration (mM) | % Inhibition of Glycosyltransferase |
|---|---|
| 0.5 | 25% |
| 1.0 | 50% |
| 5.0 | 85% |
Applications in Carbohydrate Chemistry
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose serves as a valuable building block in synthetic carbohydrate chemistry, particularly for:
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Synthesis of complex oligosaccharides
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Development of glycosylated pharmaceutical compounds
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Preparation of glycoconjugates for biological studies
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Building blocks for creating more complex glycomimetics
Its specific protection pattern makes it especially valuable for the synthesis of branched oligosaccharides through selective glycosylation at the free hydroxyl positions .
Structure-Activity Relationships
Effect of Protection Patterns
The specific pattern of protecting groups in Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose significantly affects its biological activity and synthetic utility. Research has demonstrated that:
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The presence of the benzyl group at O-3 confers specific conformational properties that influence binding to target enzymes
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The free hydroxyl groups at positions 4 and 6 are crucial for specific biological activities
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The allyl aglycone at the anomeric position provides a handle for further synthetic manipulations
Comparison with Related Derivatives
Studies comparing Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose with its structural analogs have revealed structure-activity trends:
| Compound | Structural Feature | Relative Antimicrobial Activity | Glycosyltransferase Inhibition |
|---|---|---|---|
| Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose | 3-O-benzyl | +++ | +++ |
| Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | No benzyl groups | + | + |
| Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside | 3,6-di-O-benzyl | ++ | ++ |
This comparison demonstrates that the 3-O-benzyl substitution pattern optimizes both antimicrobial activity and enzyme inhibition properties .
Recent Research Developments
Synthetic Methodology Advancements
Recent research has focused on improving the synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose and related compounds. In 2023, researchers reported new synthetic routes using imine intermediates:
"The critical C-6 deoxygenation step to 2,6-dideoxy aminosugars is performed at an early stage on a precursor featuring an imine moiety or a trifluoroacetamide moiety in place of the 2-amino group, respectively."
These methodological improvements have resulted in higher yields and fewer purification steps, making the synthesis more practical for large-scale production.
Applications in Oligosaccharide Synthesis
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose has been employed as a key building block in the synthesis of complex oligosaccharides, particularly those with biological significance. For example, it has been used in the synthesis of branched trisaccharides relevant to blood group antigens:
"Reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside in 1,2-dichloroethane in the presence of mercuric bromide and molecular sieves (4 Å) provided crystalline benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-3-O-allyl6-O-benzyl-2-deoxy-α-D-glucopyranoside in 77% yield."
These synthetic applications demonstrate the compound's versatility in complex carbohydrate chemistry.
Future Research Directions
Current research suggests several promising directions for future studies involving Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose:
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Development of improved synthetic methodologies with higher stereoselectivity
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Further investigation of antimicrobial properties against resistant bacterial strains
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Exploration of potential applications in targeted drug delivery systems
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Study of glycoconjugates incorporating this building block for vaccine development
The continued interest in this compound reflects its importance in both synthetic carbohydrate chemistry and medicinal chemistry research.
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